
Pde4-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde4-IN-3 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a group of compounds that inhibit the activity of the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, phosphodiesterase 4 inhibitors increase the levels of cyclic adenosine monophosphate within cells, leading to various physiological effects. These compounds have been investigated for their potential therapeutic applications in a range of diseases, including inflammatory diseases, respiratory diseases, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards. The industrial production process may also involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency .
化学反应分析
Types of Reactions
Pde4-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used .
科学研究应用
Chemistry: In chemistry, Pde4-IN-3 is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels.
Biology: In biological research, this compound is used to investigate the role of cyclic adenosine monophosphate in cellular signaling pathways and its impact on various physiological processes.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating inflammatory diseases, respiratory diseases, and neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting phosphodiesterase 4 for the treatment of various diseases
作用机制
Pde4-IN-3 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate within cells. Cyclic adenosine monophosphate acts as a second messenger in various cellular signaling pathways, regulating processes such as secretion, contraction, metabolism, and growth. By increasing cyclic adenosine monophosphate levels, this compound modulates the expression of genes and proteins involved in inflammation, immune response, and other physiological functions .
相似化合物的比较
Pde4-IN-3 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds inhibit phosphodiesterase 4 and increase cyclic adenosine monophosphate levels, they differ in their chemical structures, selectivity, and therapeutic applications. For example:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used in the treatment of psoriatic arthritis.
Crisaborole: Used in the treatment of atopic dermatitis
This compound is unique in its specific binding properties and inhibitory efficacy, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C35H33FO8 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
(E)-4-[9-[(4-fluorophenyl)methoxy]-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-5-yl]oxybut-2-enoic acid |
InChI |
InChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+ |
InChI 键 |
OVSHRJGAYOZGQR-VOTSOKGWSA-N |
手性 SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OC/C=C/C(=O)O)C |
规范 SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


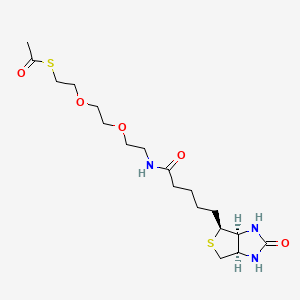
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

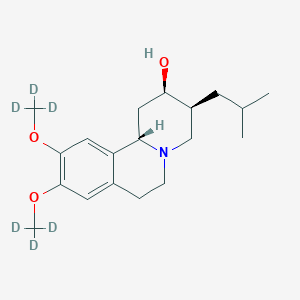
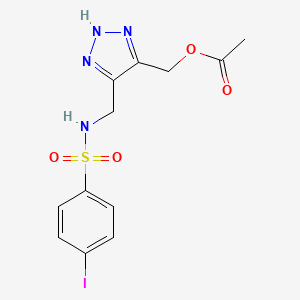
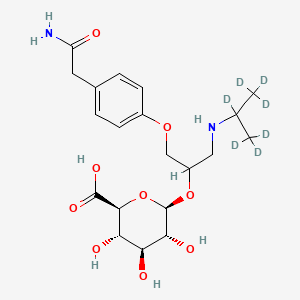

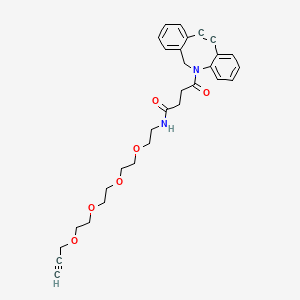


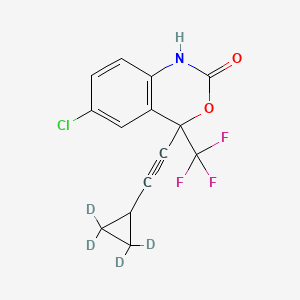
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

